An In-depth Technical Guide to the Synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide
An In-depth Technical Guide to the Synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide. The synthesis is presented in a multi-step sequence, commencing with commercially available starting materials and employing standard organic chemistry transformations. This document furnishes detailed experimental protocols for each key step, a summary of expected quantitative data, and a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide is strategically designed in three principal stages. The initial stage focuses on the construction of the carbon backbone by synthesizing ethyl 3-oxohept-6-enoate. The subsequent stage introduces the crucial amino functionality via a reductive amination reaction, followed by hydrolysis to yield the core amino acid intermediate. The final stage involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and the subsequent amidation of the carboxylic acid to afford the target molecule.
Quantitative Data Summary
The following table summarizes the expected yields and key physical properties for the intermediates and the final product in the synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield (%) |
| Ethyl 3-oxohept-6-enoate | C₉H₁₄O₃ | 170.21 | Liquid | 75-85% |
| (+/-)-3-Amino-hept-6-enoic acid | C₇H₁₃NO₂ | 143.18 | Solid | 80-90% (from ester) |
| N-Boc-(+/-)-3-amino-hept-6-enoic acid | C₁₂H₂₁NO₄ | 243.30 | Solid/Oil | 90-98% |
| N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide | C₁₄H₂₆N₂O₃ | 270.37 | Liquid[1] | 85-95% |
Experimental Protocols
Stage 1: Synthesis of Ethyl 3-oxohept-6-enoate
This procedure involves the alkylation of ethyl acetoacetate with allyl bromide to construct the seven-carbon backbone.
Materials and Reagents:
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Ethyl acetoacetate
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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Allyl bromide
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.0 eq).
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Suspend the sodium hydride in anhydrous THF.
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Cool the suspension to 0 °C using an ice bath.
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Slowly add ethyl acetoacetate (1.0 eq) dropwise to the suspension.
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Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
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Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield ethyl 3-oxohept-6-enoate.
Stage 2: Synthesis of (+/-)-3-Amino-hept-6-enoic acid
This stage involves a reductive amination of the ketoester followed by saponification of the ester to yield the amino acid.
Part A: Reductive Amination
Materials and Reagents:
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Ethyl 3-oxohept-6-enoate
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Ammonium acetate (NH₄OAc)
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Methanol (MeOH)
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Sodium cyanoborohydride (NaBH₃CN)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
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Dissolve ethyl 3-oxohept-6-enoate (1.0 eq) in methanol.
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Add ammonium acetate (10 eq) to the solution and stir until dissolved.
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Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
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Stir the reaction at room temperature for 24 hours.
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Remove the methanol under reduced pressure.
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Partition the residue between water and dichloromethane.
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Extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude ethyl 3-amino-hept-6-enoate, which can be used in the next step without further purification.
Part B: Saponification
Materials and Reagents:
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Crude ethyl 3-amino-hept-6-enoate
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Lithium hydroxide (LiOH)
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Tetrahydrofuran (THF)
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Water
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1 M Hydrochloric acid (HCl)
Procedure:
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Dissolve the crude ethyl 3-amino-hept-6-enoate in a mixture of THF and water.
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Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Carefully acidify the reaction mixture to pH ~6 with 1 M HCl.
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Concentrate the solution under reduced pressure to obtain the crude (+/-)-3-amino-hept-6-enoic acid. This is often carried forward without extensive purification.
Stage 3: Synthesis of N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide
Part A: N-Boc Protection
Materials and Reagents:
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Crude (+/-)-3-amino-hept-6-enoic acid
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium bicarbonate (NaHCO₃)
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Dioxane
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Water
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Ethyl acetate
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Saturated aqueous citric acid solution
Procedure:
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Dissolve the crude (+/-)-3-amino-hept-6-enoic acid in a mixture of dioxane and water.
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Add sodium bicarbonate (3.0 eq) to the solution.
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Add di-tert-butyl dicarbonate (1.2 eq) and stir the reaction mixture vigorously at room temperature overnight.
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Remove the dioxane under reduced pressure.
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Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
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Cool the aqueous layer to 0 °C and acidify to pH 3 with a saturated aqueous citric acid solution.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-(+/-)-3-amino-hept-6-enoic acid, which can be purified by column chromatography if necessary.
Part B: Amidation
Materials and Reagents:
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N-Boc-(+/-)-3-amino-hept-6-enoic acid
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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N,N-Diisopropylethylamine (DIPEA)
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Dimethylamine hydrochloride (Me₂NH·HCl)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous lithium chloride (LiCl) solution
Procedure:
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Dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid (1.0 eq) in anhydrous DMF.
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Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
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In a separate flask, neutralize dimethylamine hydrochloride (1.5 eq) with DIPEA (1.6 eq) in DMF and add this solution to the activated acid mixture.
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Stir the reaction at room temperature for 4-6 hours.
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Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and saturated aqueous LiCl solution (3x).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to obtain N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.
Synthesis Pathway Visualization
The following diagrams illustrate the logical flow of the synthesis.
Figure 1. Overall synthesis pathway for N-Boc-(+/-)-3-amino-hept-6-en-dimethylamide.
Figure 2. Step-by-step experimental workflow diagram.
